N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine
Description
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is a synthetic organic compound characterized by a thianaphthene (benzothiophene) core substituted at the 3-position with an ethylamine group bearing a methoxycarbonyl (CH₃OCO-) moiety. The thianaphthene ring, a bicyclic structure comprising a benzene fused to a thiophene, confers aromaticity and sulfur-based electronic properties. This compound is structurally analogous to pharmacologically active amines but lacks extensive toxicological or pharmacological characterization in the available literature .
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl N-[2-(1-benzothiophen-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)13-7-6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
YEWUFJSCODLWCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine typically involves the following steps:
Formation of the Thianaphthene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Ethylamine Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the thianaphthene ring.
Addition of the Methoxycarbonyl Group: This can be done through esterification reactions, where a methoxycarbonyl group is added to the amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid derivative, while reduction might yield an amine or alcohol.
Scientific Research Applications
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables, while drawing insights from diverse sources.
Pharmaceutical Development
This compound has been investigated for its potential role in developing therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that compounds with similar structures can inhibit the release and synthesis of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. A patent describes methods using such compounds to inhibit beta-amyloid peptide release and synthesis, suggesting their utility in treating Alzheimer's disease .
Neuroprotective Properties
Studies have shown that thianaphthene derivatives can exhibit neuroprotective effects. This compound may contribute to this field by acting on specific neural pathways involved in neurodegeneration. This property is critical for developing drugs aimed at preserving cognitive function in aging populations.
Anti-inflammatory Activity
Preliminary research suggests that thianaphthene derivatives possess anti-inflammatory properties. This compound could be explored further for its potential to modulate inflammatory responses, which is relevant in conditions such as arthritis and other chronic inflammatory diseases.
Table 1: Summary of Case Studies Involving Thianaphthene Derivatives
Mechanistic Insights
Research into the mechanisms of action for this compound reveals potential pathways through which it may exert its effects. For instance, it may interact with neurotransmitter systems or modulate signaling pathways involved in cell survival and inflammation.
Mechanism of Action
The mechanism of action of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in the combination of a sulfur-containing heterocycle and a carbamate-substituted ethylamine. Below is a comparative analysis with key analogues:
Key Observations:
- Core Heterocycles : The target compound’s thianaphthene core distinguishes it from naphthalene (–2) or pyridine ()-based analogues. Thianaphthene’s sulfur atom may enhance lipophilicity compared to purely hydrocarbon cores.
- Functional Groups : The methoxycarbonyl group is rare among analogues; most related compounds feature carbamates (), amides (), or ethers ().
- Bioactivity Clues : Methapyrilene’s antihistamine activity () suggests that ethylamine derivatives with aromatic heterocycles may target neurological pathways, though the target compound’s pharmacological profile remains unstudied .
Comparison of Reaction Conditions:
Physicochemical and Toxicological Properties
- This contrasts with Methapyrilene’s higher lipophilicity (pyridine/thiophene core) .
- Toxicity: Limited data exist for the target compound. Analogues like 2-Cyano-N-[(methylamino)carbonyl]acetamide () highlight gaps in toxicological profiling, emphasizing the need for caution in handling .
Biological Activity
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is an organic compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃NO₂S
- Molecular Weight : 235.3 g/mol
- Chemical Structure : The compound features a thianaphthenyl group, which contributes to its unique biological properties.
Research indicates that this compound exhibits activity related to the modulation of neurodegenerative processes. Specifically, it has been studied for its potential to inhibit β-amyloid peptide release, which is a critical factor in Alzheimer's disease pathology. The compound's mechanism involves interference with the amyloid precursor protein (APP) processing, thereby reducing the formation of amyloid plaques in neuronal tissues .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Inhibition of Amyloid Peptide Release :
- Neuroprotective Properties :
- Antioxidant Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
